4-(Heptyloxy)benzaldehyde
Overview
Description
4-(Heptyloxy)benzaldehyde is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is also known by other names such as p-Heptyloxybenzaldehyde and 4-n-Heptoxybenzaldehyde . This compound is characterized by a benzaldehyde core substituted with a heptyloxy group at the para position, giving it unique chemical properties.
Scientific Research Applications
4-(Heptyloxy)benzaldehyde has several applications in scientific research:
Biology: It is employed in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of benzaldehyde, which is known to interact with various enzymes and receptors in the body . .
Mode of Action
As a benzaldehyde derivative, it may share some of the interactions of benzaldehyde, which is known to be absorbed well via the gastrointestinal tract, skin, and lungs . .
Biochemical Pathways
Benzaldehyde, the parent compound, is known to be involved in various metabolic pathways . It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine . .
Pharmacokinetics
Based on the properties of benzaldehyde, it can be hypothesized that 4-(Heptyloxy)benzaldehyde may be well-absorbed and rapidly distributed in the body . .
Preparation Methods
The synthesis of 4-(Heptyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+Heptyl BromideK2CO3,Solventthis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(Heptyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4-(Heptyloxy)benzaldehyde can be compared with other similar compounds such as:
4-(Pentyloxy)benzaldehyde: Similar structure but with a shorter alkyl chain.
4-(Butoxy)benzaldehyde: Another similar compound with an even shorter alkyl chain.
4-(Methoxy)benzaldehyde: Contains a methoxy group instead of a heptyloxy group.
The uniqueness of this compound lies in its longer alkyl chain, which can significantly influence its chemical reactivity and physical properties compared to its shorter-chain analogs.
Properties
IUPAC Name |
4-heptoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCKMIZXHKVONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067345 | |
Record name | Benzaldehyde, 4-(heptyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27893-41-0 | |
Record name | 4-(Heptyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27893-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(heptyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027893410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-(heptyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-(heptyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(heptyloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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